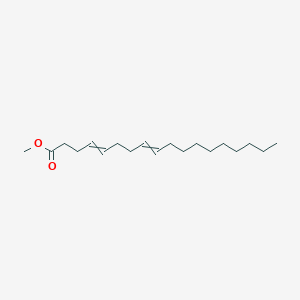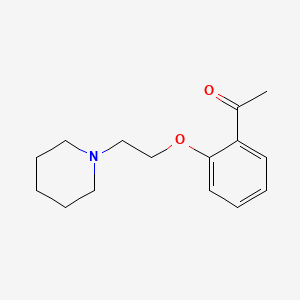
Acetophenone, 2'-(2-piperidinoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2’-(2-piperidinoethoxy)- is a derivative of acetophenone, an aromatic ketone. This compound is characterized by the presence of a piperidine ring attached to the ethoxy group, which is further connected to the acetophenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’-(2-piperidinoethoxy)- typically involves the reaction of acetophenone with 2-(2-chloroethoxy)piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidinoethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
Acetophenone, 2’-(2-piperidinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions result in various substituted acetophenone derivatives.
科学的研究の応用
Acetophenone, 2’-(2-piperidinoethoxy)- has several applications in scientific research:
作用機序
The mechanism of action of acetophenone, 2’-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. The piperidine ring and the ethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, altering their function and leading to various biological effects. For example, it may affect cell membrane permeability and enzyme activity, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Acetophenone: The parent compound, acetophenone, is a simpler aromatic ketone without the piperidinoethoxy group.
2’-Hydroxyacetophenone: This compound has a hydroxyl group instead of the piperidinoethoxy group, leading to different chemical and biological properties.
4’-Methoxyacetophenone: The presence of a methoxy group instead of the piperidinoethoxy group results in different reactivity and applications.
Uniqueness
Acetophenone, 2’-(2-piperidinoethoxy)- is unique due to the presence of the piperidinoethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications in research and industry, making it a valuable compound for further studies.
特性
CAS番号 |
60176-09-2 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
1-[2-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-7-3-4-8-15(14)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChIキー |
VMOMPADIIKYINN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


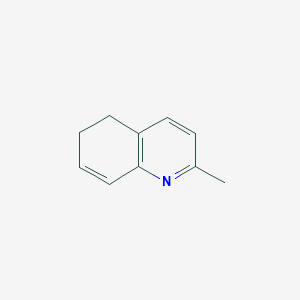
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
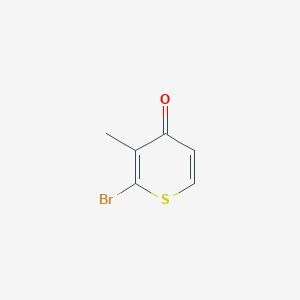

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
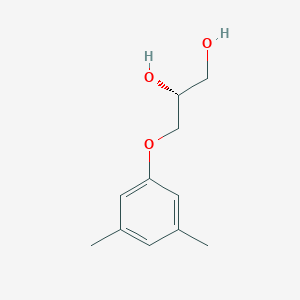
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
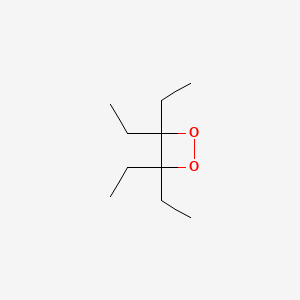
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)

![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
